XAV-939

概要

説明

XAV939は、タンキラーゼ1とタンキラーゼ2などのタンキラーゼ酵素を阻害する能力で知られる低分子阻害剤です。 この阻害は、アクシンタンパク質の安定化とそれに続くβ-カテニンの分解につながり、 Wnt/β-カテニンシグナル伝達経路をブロックします 。 この化合物は、がんや心筋梗塞など、さまざまな疾患における潜在的な治療用途により、注目を集めています .

2. 製法

合成経路と反応条件: XAV939は、複数段階の化学プロセスを経て合成できます反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、反応を促進する触媒の使用が含まれます .

工業的生産方法: 工業的環境では、XAV939の生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、高収率と高純度を確保するための反応条件の最適化が含まれます。 自動反応器と連続フロー化学を使用すると、生産プロセスの効率とスケーラビリティを向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions: XAV939 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of XAV939 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類: XAV939は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化還元反応にも参加できます .

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件には、DMSOなどの極性非プロトン性溶媒の使用が含まれます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、さまざまな官能基を持つXAV939のさまざまな誘導体が生成される可能性があります .

4. 科学研究での応用

XAV939は、科学研究で幅広い用途があります:

化学: Wnt/β-カテニンシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 心筋細胞や神経細胞などの特定の細胞タイプへの多能性幹細胞の分化に使用されます.

科学的研究の応用

Cancer Research

XAV-939 has been extensively studied for its anticancer properties across various types of cancers:

- Oral Squamous Cell Carcinoma : A study demonstrated that conjugating this compound with gold nanospheres enhanced its potency by 20 times compared to its free form. This bioconjugate significantly improved drug delivery and cytotoxicity against HSC-3 cancer cells .

- Neuroblastoma : Research indicated that this compound inhibited the stemness and migration of neuroblastoma cells by inducing apoptosis through Wnt pathway inhibition. The compound was shown to decrease cell viability while enhancing apoptotic markers .

- Breast and Colon Cancer : this compound effectively suppressed the proliferation of breast cancer (MDA-MB231) and colon cancer cells by targeting the Wnt signaling pathway. The compound demonstrated dose-dependent inhibition of cell viability .

Table 1: Summary of Cancer Studies Involving this compound

Osteoblast Differentiation

Recent studies have identified this compound as a significant enhancer of osteoblast differentiation from human bone marrow stromal cells (hBMSCs). The compound increased alkaline phosphatase (ALP) activity and mineralized matrix formation, indicating its potential use in bone regeneration therapies. Gene expression analysis revealed substantial upregulation of osteoblast-related genes upon treatment with this compound .

Table 2: Effects of this compound on Osteoblast Differentiation

Cellular Mechanisms

This compound has been shown to influence various cellular mechanisms beyond cancer treatment:

- Epithelial-Mesenchymal Transition : Studies indicate that this compound inhibits epithelial-mesenchymal transition (EMT) in specific fibrosis models, showcasing its potential in treating fibrotic diseases .

- Cardiomyocyte Differentiation : The compound has also been utilized in protocols for promoting cardiomyocyte differentiation from mesoderm progenitor cells, highlighting its versatility in regenerative medicine applications .

Case Study 1: Application in Oral Cancer Therapy

In a study involving HSC-3 cells, researchers conjugated this compound to nanoparticles, resulting in a significant increase in drug potency and targeted delivery. The study provided quantitative data on the enhanced effectiveness of the bioconjugate compared to free drug administration.

Case Study 2: Osteoblast Differentiation Enhancement

A comprehensive analysis was conducted on hBMSCs treated with varying concentrations of this compound. Results indicated a clear dose-response relationship with increased ALP activity and mineralization over time, suggesting its potential therapeutic application in osteoporosis treatment.

作用機序

XAV939は、タンキラーゼ1とタンキラーゼ2などのタンキラーゼ酵素の活性を阻害することにより、その効果を発揮します。この阻害は、アクシンタンパク質の安定化につながり、これはβ-カテニンの分解を促進します。 Wnt/β-カテニンシグナル伝達経路をブロックすることにより、XAV939は、細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスを調節できます .

類似化合物:

IWR-1: Wnt/β-カテニンシグナル伝達経路の別の阻害剤ですが、作用機序が異なります。

JW55: XAV939と類似したタンキラーゼ阻害剤ですが、薬物動態が異なります。

G007-LK: XAV939と同様の作用機序を持つ強力なタンキラーゼ阻害剤.

XAV939のユニークさ: XAV939は、タンキラーゼ1とタンキラーゼ2に対する高い特異性と、アクシンタンパク質を効果的に安定化させ、β-カテニンの分解を促進する能力により、ユニークです。 この特異性により、研究と潜在的な治療用途における貴重なツールになります .

類似化合物との比較

IWR-1: Another inhibitor of the Wnt/β-catenin signaling pathway, but with a different mechanism of action.

JW55: A tankyrase inhibitor similar to XAV939, but with different pharmacokinetic properties.

G007-LK: A potent tankyrase inhibitor with a similar mechanism of action to XAV939.

Uniqueness of XAV939: XAV939 is unique due to its high specificity for tankyrase 1 and tankyrase 2, as well as its ability to effectively stabilize axin proteins and promote β-catenin degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .

生物活性

XAV-939 is a small molecule inhibitor primarily recognized for its role in modulating the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to inhibit tumor cell proliferation and promote differentiation in specific cell types, such as osteoblasts.

This compound exerts its biological effects by inhibiting tankyrase (TNKS), an enzyme that plays a crucial role in the regulation of the Wnt signaling pathway. By binding to the catalytic poly-ADP-ribose polymerase (PARP) domain of tankyrase, this compound stabilizes Axin, a key component of the β-catenin destruction complex. This stabilization leads to the degradation of β-catenin, thereby inhibiting Wnt signaling and its downstream transcriptional activities .

Effects on Osteoblast Differentiation

Recent studies have demonstrated that this compound enhances osteoblastic differentiation from human bone marrow stem cells (hBMSCs). The compound significantly increases alkaline phosphatase (ALP) activity and mineralized matrix formation, indicating its potential utility in bone regeneration therapies. A detailed gene expression analysis revealed that treatment with this compound resulted in the upregulation of 847 mRNA transcripts associated with osteoblast differentiation and downregulation of 614 transcripts .

Table 1: Gene Expression Changes Induced by this compound

| Category | Upregulated Genes | Downregulated Genes |

|---|---|---|

| Osteoblast Differentiation | 847 | 614 |

| Inflammatory Response | Significant | N/A |

| TGFβ Signaling | Significant | N/A |

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, including small-cell lung cancer (SCLC) and neuroblastoma cells. In SCLC models, this compound treatment led to a dose-dependent reduction in cell viability, which was associated with decreased expression levels of β-catenin and cyclin D1—key regulators of cell cycle progression .

Case Study: Small-Cell Lung Cancer (SCLC)

In a study examining the effects of this compound on H446 SCLC cells:

- Treatment : Cells were treated with varying concentrations (10, 20, and 40 µM) of this compound.

- Findings :

- Significant downregulation of β-catenin and cyclin D1 was observed.

- The inhibition was not time-dependent but showed clear dose dependency.

These results suggest that this compound may serve as a promising candidate for targeted cancer therapies by specifically inhibiting Wnt/β-catenin signaling without affecting other pathways such as NF-κB or TGF-β .

Potential Synergistic Effects

Research indicates that combining this compound with other chemotherapeutic agents can yield synergistic effects. For instance, when used alongside cisplatin (DDP), low doses of this compound exhibited antagonistic effects, while higher doses resulted in enhanced efficacy against cancer cells .

特性

IUPAC Name |

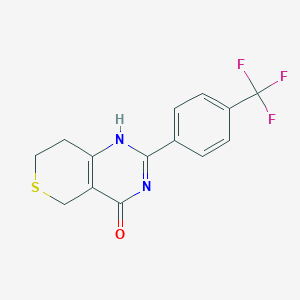

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQSVMIPOVQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369423 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284028-89-3 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XAV 939 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。